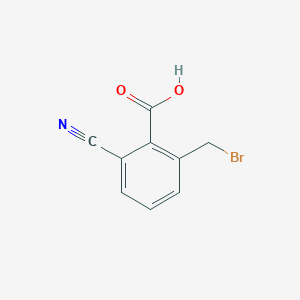

2-(Bromomethyl)-6-cyanobenzoic acid

Description

2-(Bromomethyl)-6-cyanobenzoic acid (CAS 1261582-91-5) is a benzoic acid derivative featuring a bromomethyl (-CH2Br) substituent at the 2-position and a cyano (-CN) group at the 6-position of the aromatic ring. Its molecular formula is C9H6BrNO2, with a molecular weight of 240.053 g/mol. Key physical properties include a density of 1.7±0.1 g/cm³, a boiling point of 389.6±32.0°C at 760 mmHg, and a flash point of 189.4±25.1°C. This molecule is primarily utilized in pharmaceutical and materials research as a versatile intermediate for coupling reactions due to its reactive bromomethyl and electron-withdrawing cyano groups.

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

2-(bromomethyl)-6-cyanobenzoic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3H,4H2,(H,12,13) |

InChI Key |

GEZKFKDIILUORA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)C(=O)O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(bromomethyl)-6-cyano- typically involves the bromination of 2-methylbenzoic acid followed by the introduction of a cyano group. One common method is the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-(bromomethyl)benzoic acid is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzoic acid, 2-(bromomethyl)-6-cyano- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(bromomethyl)-6-cyano- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include primary amines.

Scientific Research Applications

Applications in Organic Synthesis

2-(Bromomethyl)-6-cyanobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, which are essential for developing new compounds in medicinal chemistry.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives | Amines, alcohols |

| Coupling Reactions | Forms biaryl compounds through coupling | Biaryl ethers and amines |

| Cyclization | Can undergo cyclization to form heterocycles | Various substituted heterocycles |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a critical intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives from this compound that exhibited promising anticancer activity. The synthesized compounds were evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

- Cell Lines Tested : Hep-2, MCF-7, HeLa

- Notable Derivative : Compound A showed an IC50 value of 0.5 µM against MCF-7 cells.

Agrochemical Applications

The compound is also used in the development of agrochemicals, particularly as an herbicide and pesticide. Its ability to interact with specific biological targets makes it valuable for crop protection.

Table 2: Agrochemical Applications of this compound

| Application Type | Description | Commercial Products |

|---|---|---|

| Herbicides | Used in formulations to control weed growth | Tribunil, Ormet |

| Pesticides | Protects crops from pests | Various formulations |

Mechanism of Action

The mechanism of action of benzoic acid, 2-(bromomethyl)-6-cyano- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules such as proteins and DNA. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Methyl 2-(Bromomethyl)-6-cyanobenzoate

- Structure : The methyl ester derivative (CAS 1022980-69-3) replaces the carboxylic acid (-COOH) group of the parent compound with a methyl ester (-COOCH3).

- Molecular Formula: C10H8BrNO2 (vs. C9H6BrNO2 for the parent acid).

- Key Differences :

- Reactivity : The ester group enhances stability under acidic conditions compared to the free carboxylic acid, making it preferable for reactions requiring neutral pH.

- Applications : Used in nucleophilic substitution reactions where the ester acts as a protecting group, preventing undesired side reactions involving the carboxylic acid.

2-Bromo-6-cyanobenzoic Acid

- Structure : Lacks the bromomethyl group, featuring a bromo (-Br) substituent directly at the 2-position (CAS 1261446-05-2).

- Molecular Formula: C8H4BrNO2 (lower molecular weight: 226.03 g/mol).

- Key Differences :

- Reactivity : The absence of the bromomethyl group limits its utility in alkylation or cross-coupling reactions. However, the bromo substituent enables electrophilic aromatic substitution.

- Acidity : The carboxylic acid group (pKa ~2.8) is more acidic than ester derivatives but less reactive in nucleophilic attacks compared to bromomethyl-containing analogs.

4-Bromo-2-chloro-6-methylbenzoic Acid

- Molecular Formula : C8H6BrClO2.

- Key Differences: Electronic Effects: The electron-donating methyl and electron-withdrawing chloro groups alter electronic distribution, reducing resonance stabilization of the carboxylic acid compared to the cyano-substituted parent compound. Applications: Primarily used in agrochemical research due to its halogenated aromatic structure.

2-Amino-4-bromo-6-methylbenzoic Acid

- Structure: Replaces the cyano and bromomethyl groups with amino (-NH2) and methyl substituents (CAS 206548-13-2).

- Molecular Formula: C8H8BrNO2.

- Key Differences: Basicity: The amino group introduces basicity (pKa ~4.5), enabling salt formation and participation in Schiff base reactions, unlike the neutral cyano group. Biological Activity: Demonstrated utility in nicotinic receptor modulation, contrasting with the parent compound’s role in synthetic chemistry.

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|---|

| 2-(Bromomethyl)-6-cyanobenzoic acid | C9H6BrNO2 | 1261582-91-5 | -COOH, -CN, -CH2Br | 389.6±32.0 | 1.80 | Pharmaceutical intermediates |

| Methyl 2-(bromomethyl)-6-cyanobenzoate | C10H8BrNO2 | 1022980-69-3 | -COOCH3, -CN, -CH2Br | Not reported | 2.15* | Protecting group strategies |

| 2-Bromo-6-cyanobenzoic acid | C8H4BrNO2 | 1261446-05-2 | -COOH, -CN, -Br | 365.2±30.0* | 1.65 | Electrophilic substitution |

| 4-Bromo-2-chloro-6-methylbenzoic acid | C8H6BrClO2 | Not specified | -COOH, -CH3, -Br, -Cl | Not reported | 2.30 | Agrochemical synthesis |

| 2-Amino-4-bromo-6-methylbenzoic acid | C8H8BrNO2 | 206548-13-2 | -COOH, -NH2, -CH3, -Br | Not reported | 1.10 | Receptor-targeted drug design |

*Estimated based on structural analogs.

Biological Activity

2-(Bromomethyl)-6-cyanobenzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a bromomethyl group and a cyano group attached to a benzoic acid structure. Its molecular formula is C9H8BrN, and it has a molecular weight of approximately 215.07 g/mol. The presence of the bromine atom and the cyano group contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to various biological effects. For instance, it may act as an inhibitor in pathways related to inflammation or cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition, suggesting its potential as an alternative treatment for resistant infections .

- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests that it could be developed further as a chemotherapeutic agent .

- Mechanistic Insights : Molecular docking studies indicated that this compound interacts with key residues in enzyme active sites, providing insights into its mechanism of action and potential targets for drug design .

Q & A

Basic Research Question

- Chromatography : Use silica gel column chromatography with gradient elution (hexane → EtOAc → 5% acetic acid) to separate brominated products from non-brominated impurities. Monitor fractions via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane 1:3) to isolate crystals. Confirm purity via melting point (mp ~175°C, compare with analogs in ).

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Model the bromomethyl group’s electrophilicity using Gaussian09 (B3LYP/6-31G*). Calculate partial charges (Mulliken) to predict sites for SN2 attacks (e.g., by amines in drug conjugate synthesis) .

- Transition State Analysis : Simulate energy barriers for bromide displacement. Compare with experimental kinetics (e.g., second-order rate constants in DMF at 25°C) .

What safety protocols are critical when handling bromomethyl-substituted benzoic acids?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation (irritation risk per ).

- PPE : Wear nitrile gloves and goggles; bromomethyl groups are lachrymatory .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by adsorption on vermiculite .

How does steric hindrance from the cyanogroup influence the reactivity of the bromomethyl moiety?

Advanced Research Question

Advanced Research Question

- HPLC-MS/MS : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in MeCN/H₂O (gradient: 30% → 90% MeCN). Detect de-brominated impurities (<0.1% LOQ) .

- ICP-OES : Quantify residual bromide ions (limit: <50 ppm) after synthesis .

How can this compound serve as a precursor in medicinal chemistry?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.